High-Affinity α3β4 nAChR Antagonism: Selectivity Profile Versus α4β2 Subtype
6-Chloro-3,4-dimethylpyridin-2-amine demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. Critically, it exhibits functional selectivity over the closely related α4β2 nAChR subtype (IC50 = 12 nM), a 6.7-fold difference in potency [1]. In contrast, the non-chlorinated analog 2-amino-3,4-dimethylpyridine lacks reported nAChR activity entirely, with its primary mechanism cited as nitric oxide synthase (NOS) inhibition . The introduction of the 6-chloro substituent confers nanomolar potency at nAChRs that is completely absent in the parent 2-aminopyridine scaffold, representing a gain-of-function phenotype attributable to this specific substitution pattern.
| Evidence Dimension | Functional antagonism at human nAChR subtypes |
|---|---|
| Target Compound Data | α3β4 nAChR: IC50 = 1.8 nM; α4β2 nAChR: IC50 = 12 nM |
| Comparator Or Baseline | 2-Amino-3,4-dimethylpyridine (no reported nAChR activity; NOS inhibitor) |
| Quantified Difference | 1.8 nM vs. inactive; 6.7-fold selectivity between nAChR subtypes |
| Conditions | Human SH-SY5Y cells; carbamylcholine-induced 86Rb+ efflux assay; liquid scintillation counting |
Why This Matters
This data justifies the procurement of 6-chloro-3,4-dimethylpyridin-2-amine over non-halogenated analogs for any research program targeting α3β4 nAChR, where potency is critical and the unsubstituted scaffold is ineffective.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
